molecular formula C20H20N4O2S B2626713 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine CAS No. 477868-58-9

4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine

Cat. No.: B2626713
CAS No.: 477868-58-9
M. Wt: 380.47
InChI Key: XTIMUKJTFHEPMN-PXLXIMEGSA-N
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Description

The compound 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine features a thiazole core substituted with a hydrazone-linked 2-phenoxyphenyl group at position 5 and a morpholine ring at position 2. Its structure combines a heterocyclic thiazole with a hydrazone moiety, which is known to enhance bioactivity through π-conjugation and hydrogen bonding. The morpholine substituent likely improves solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[(E)-(2-morpholin-4-yl-1,3-thiazol-5-yl)methylideneamino]-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-2-6-16(7-3-1)26-19-9-5-4-8-18(19)23-22-15-17-14-21-20(27-17)24-10-12-25-13-11-24/h1-9,14-15,23H,10-13H2/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIMUKJTFHEPMN-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)C=NNC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C(S2)/C=N/NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Hydrazone Formation: The phenoxyphenyl hydrazone is formed by reacting 2-phenoxybenzaldehyde with hydrazine hydrate.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the phenoxyphenyl hydrazone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the hydrazone moiety.

    Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding hydrazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole or hydrazone moieties.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, it may be investigated for its potential as a bioactive molecule. The presence of the hydrazone and thiazole moieties suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, altering their activity through binding interactions. The hydrazone moiety might participate in redox reactions, while the thiazole ring could engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity (MIC or IC₅₀) Reference ID
4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine Thiazole Sulfanyl (4-chlorophenyl), 4-methoxyphenyl, morpholine C₂₀H₁₉ClN₂O₂S₂ Not reported
2-[(1Z)-[2-(4-methyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]methyl]pyridine Thiazole-hydrazone Pyridine, methyl-thiazole C₁₀H₁₀N₄S MIC: 8 μg/mL (C. neoformans), 16 μg/mL (C. albicans)
4-[(1Z)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-2,6-dimethoxyphenol Thiazole-hydrazone 2,4-dichlorophenyl, dimethoxyphenol C₁₈H₁₅Cl₂N₃O₃S MIC: 0.5 μg/mL (C. neoformans)
5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one Thiazole-hydrazone Indolinone, nitro, phenyl C₁₈H₁₃N₅O₂S Dual HIV-1 RT/IN inhibition

Key Observations :

  • Hydrazone vs. Sulfanyl Groups : Replacement of the hydrazone in the target compound with a sulfanyl group (as in ) eliminates conjugation, likely reducing biological activity.
  • Aromatic Substituents : Electron-withdrawing groups (e.g., dichlorophenyl in ) enhance antifungal potency, while methoxy or morpholine groups () improve solubility.
  • Heterocyclic Diversity: Pyridine () and indolinone () substituents modulate target specificity (antifungal vs. antiviral).

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :

    • Hydrazone conjugation is essential for π-π stacking with biological targets.
    • Halogenation (Cl, F) or electron-withdrawing groups on aryl rings enhance antifungal and antiviral potency .
    • Morpholine and methoxy groups improve solubility but may reduce membrane permeability .
  • Therapeutic Potential: The target compound’s 2-phenoxyphenyl group could mimic tyrosine kinase inhibitors, suggesting unexplored anticancer applications. Synergy with existing antifungals (e.g., azoles) warrants investigation given the low MICs reported in .

Biological Activity

The compound 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine is of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to a class of morpholine derivatives that incorporate a thiazole and hydrazone moiety. Its structure can be broken down as follows:

  • Morpholine : A cyclic amine that enhances solubility and bioavailability.
  • Thiazole : A five-membered ring containing sulfur and nitrogen, known for various biological activities.
  • Hydrazone : A functional group that can participate in various chemical reactions, potentially leading to biological activity.

Structural Formula

The structural formula can be represented as:

C18H20N4S\text{C}_{18}\text{H}_{20}\text{N}_4\text{S}

Antimicrobial Activity

Research indicates that morpholine derivatives exhibit significant antimicrobial properties. A study conducted on various thiazole derivatives showed promising antifungal activity against Botrytis cinerea, with some compounds demonstrating lower EC50 values than standard treatments like hymexazol . This suggests that the thiazole moiety in our compound may confer similar antifungal properties.

Anticancer Potential

The hydrazone derivatives have been evaluated for their cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures were shown to inhibit the growth of human epidermoid carcinoma cells (A431), with IC50 values indicating potent activity . The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds targeting specific enzymes such as topoisomerases or kinases can disrupt cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antifungal Activity

A series of morpholine-based thiazole derivatives were synthesized and tested for antifungal activity. The results indicated that most compounds exhibited effective fungicidal action against B. cinerea, with EC50 values ranging from 15.6 mg/L to 19.6 mg/L .

CompoundEC50 (mg/L)Target Organism
Compound A15.6B. cinerea
Compound B19.6B. cinerea

Case Study 2: Anticancer Activity

In a screening for anticancer activity, several hydrazone derivatives were tested against various tumor cell lines. Notably, one compound demonstrated an IC50 value of 0.29 μM against HepG2 cells, comparable to doxorubicin (IC50 = 0.51 μM) .

CompoundCell LineIC50 (μM)
Compound XHepG20.29
DoxorubicinHepG20.51

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